molecular formula C10H12ClF2N3 B1490104 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine CAS No. 2007334-50-9

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1490104
CAS No.: 2007334-50-9
M. Wt: 247.67 g/mol
InChI Key: SDMIGCSQAUXGMN-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine, a methyl group, and a difluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4,4-difluoropiperidine hydrochloride in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and water. The reaction mixture is heated to 115°C and stirred for 16 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedure, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound may yield chlorinated or fluorinated derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antiproliferative and antiviral properties.

  • Medicine: The compound may serve as a precursor or intermediate in the synthesis of therapeutic agents.

  • Industry: Its unique chemical properties make it suitable for use in material science and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Chloro-6-(piperidin-1-yl)pyrimidine

  • 4-Chloro-6-(4-fluoropiperidin-1-yl)pyrimidine

  • 4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidine

Properties

IUPAC Name

4-chloro-6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c1-7-14-8(11)6-9(15-7)16-4-2-10(12,13)3-5-16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMIGCSQAUXGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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